![molecular formula C18H16N2O3 B5011058 N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5011058.png)
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidin-1-yl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety. The compound’s structure suggests potential utility in medicinal chemistry, particularly in the development of anticonvulsant and analgesic agents .
Preparation Methods
The synthesis of N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-1-yl Intermediate: This step involves the reaction of succinic anhydride with ammonia or an amine to form the pyrrolidin-1-yl intermediate.
Coupling with Phenylacetic Acid: The intermediate is then coupled with phenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
Final Cyclization: The final step involves cyclization to form the desired this compound under controlled conditions
Chemical Reactions Analysis
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as phenylacetic acid and the pyrrolidin-1-yl derivative
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activity.
Biology: It has been investigated for its role in modulating biological pathways, including its potential as an anticonvulsant and analgesic agent.
Medicine: The compound shows promise in the treatment of neurological disorders such as epilepsy and neuropathic pain due to its ability to interact with specific molecular targets.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide involves its interaction with various molecular targets and pathways:
Calcium Channels: The compound inhibits calcium currents mediated by Cav1.2 (L-type) channels, which play a crucial role in neuronal excitability and neurotransmitter release.
Sodium Channels: It also affects neuronal sodium channels, which are essential for the initiation and propagation of action potentials in neurons.
NMDA Receptors: The compound exhibits moderate binding to NMDA receptors, which are involved in synaptic plasticity and memory formation
Comparison with Similar Compounds
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide can be compared with other similar compounds to highlight its uniqueness:
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): This compound shares a similar pyrrolidin-1-yl structure but differs in its side chain, which affects its pharmacological properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound is used to improve monoclonal antibody production and has a different substitution pattern on the pyrrolidin-1-yl ring.
Phenylpyrrolidines: These compounds have a similar core structure but vary in their functional groups, leading to differences in their biological activity and applications .
Properties
IUPAC Name |
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16(11-13-5-2-1-3-6-13)19-14-7-4-8-15(12-14)20-17(22)9-10-18(20)23/h1-8,12H,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIIEWZGQGQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
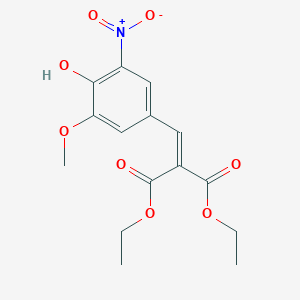
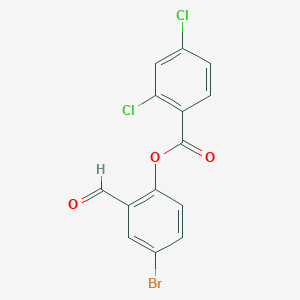
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5011003.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5011006.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B5011011.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dimethylquinoxalin-6-yl)urea](/img/structure/B5011013.png)
![1-[4-[(2-Methyl-1-benzofuran-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B5011022.png)
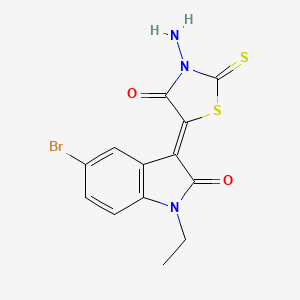
![4-[(E)-1-cyano-2-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)ethenyl]benzoic acid](/img/structure/B5011024.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)
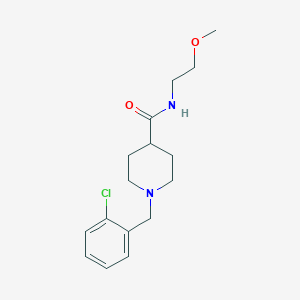
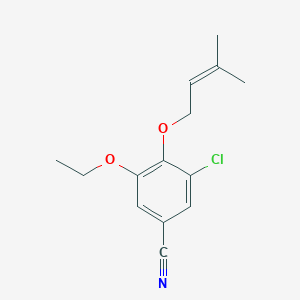
![2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5011065.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011068.png)
